3-(Furan-2-yl)-3-hydroxypropanenitrile
Description
Significance of Furan-Containing Scaffolds in Advanced Organic Synthesis
The furan (B31954) ring is a five-membered aromatic heterocycle that serves as a cornerstone in the synthesis of complex molecules. acs.org Its utility stems from a unique balance of aromatic stability and reactivity. With a resonance energy significantly lower than that of benzene (B151609), the furan ring can readily participate in reactions that involve dearomatization, making it a highly flexible building block. acs.org This reactivity allows furan and its derivatives to act as precursors to a wide array of other structures, including 1,4-dicarbonyl compounds through hydrolytic ring cleavage and tetrahydrofuran (B95107) derivatives via catalytic hydrogenation. acs.org
Furthermore, the electron-rich nature of the furan scaffold allows it to function as a reactive 1,4-diene in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex bridged bicyclic systems. acs.org Beyond its synthetic versatility, the furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. ijabbr.comresearchgate.net These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties, making furan derivatives attractive targets in drug discovery. ijabbr.comeuropub.co.uk The ability to easily modify the furan ring with various functional groups further enhances its appeal, allowing for the synthesis of diverse derivatives with tailored properties. ijabbr.com
Strategic Importance of β-Hydroxynitriles as Synthetic Intermediates
β-Hydroxynitriles, also known as cyanohydrins, are organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms. savemyexams.com These molecules are highly valued as synthetic intermediates due to the versatile reactivity of the nitrile functional group. organic-chemistry.org The nitrile can be readily transformed into a variety of other important functional groups, including carboxylic acids, amides, amines, and ketones, making β-hydroxynitriles valuable building blocks for the construction of more complex molecular architectures. organic-chemistry.orgresearchgate.net
The synthesis of β-hydroxynitriles is typically achieved through the nucleophilic addition of a cyanide source to an aldehyde or ketone. savemyexams.comsavemyexams.com This reaction is a reliable method for carbon-carbon bond formation. The development of asymmetric synthesis methods, often employing enzymes like hydroxynitrile lyase (HNL), allows for the production of enantiomerically pure cyanohydrins, which are crucial intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net The strategic placement of the hydroxyl and nitrile groups allows for a range of subsequent chemical manipulations, solidifying the role of β-hydroxynitriles as pivotal intermediates in multistep organic synthesis.
Rationale for Comprehensive Academic Investigation of 3-(Furan-2-yl)-3-hydroxypropanenitrile
The academic investigation of this compound is driven by the compelling combination of its constituent parts. The molecule integrates the biologically relevant furan scaffold with the synthetically potent β-hydroxynitrile moiety. This fusion suggests that the compound could serve as a powerful intermediate for the synthesis of novel furan-containing molecules with potential applications in medicinal chemistry and materials science. Research into related structures, such as acrylonitrile derivatives bearing both furan and thiazole rings, has already demonstrated potential anticancer activity, highlighting the value of combining these types of heterocyclic systems. researchgate.net
A comprehensive study of this compound would aim to elucidate its reactivity, explore its potential as a precursor to a library of new derivatives, and establish efficient synthetic pathways for its use. Furthermore, its connection to biomass-derived feedstocks (as discussed in the following section) adds a crucial element of green chemistry, aligning its study with the modern emphasis on sustainable chemical production.
Contextualizing this compound within Furan Chemistry and Biomass Valorization
The production of chemicals from renewable resources is a central goal of sustainable chemistry, and lignocellulosic biomass is a key non-edible feedstock in this endeavor. nih.gov Through acid-catalyzed dehydration, the hemicellulose component of biomass can be converted into furfural (B47365), a simple aldehyde containing a furan ring. mdpi.commdpi.com Furfural is recognized by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. nih.govresearchgate.net
The synthesis of this compound directly from furfural represents a clear example of biomass valorization—the process of converting low-value biomass into higher-value chemicals. acs.org This transformation upgrades a simple, biomass-derived platform molecule into a more complex, bifunctional intermediate. researchgate.netresearchgate.net This positions this compound as a bridge between renewable feedstocks and the synthesis of advanced materials and pharmaceuticals. mdpi.com The study of its synthesis and applications is therefore highly relevant to the development of bio-based chemical industries, aiming to replace traditional petrochemical feedstocks and create more sustainable chemical manufacturing pathways. mdpi.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 101824-11-7 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Physical Form | Liquid |
| Boiling Point | 104-106 °C at 0.1 mmHg sigmaaldrich.com |
| IUPAC Name | This compound |
Properties
IUPAC Name |
3-(furan-2-yl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMUONZVXBOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Furan 2 Yl 3 Hydroxypropanenitrile and Analogous Furan Substituted Hydroxynitriles
Direct Synthesis of 3-(Furan-2-yl)-3-hydroxypropanenitrile
Direct synthetic approaches focus on the creation of the chiral hydroxyl group on a pre-existing furan-propanenitrile backbone or the direct addition of a cyano-methyl group to a furan (B31954) aldehyde.
Catalytic Asymmetric Transfer Hydrogenation Approaches
Catalytic asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. matthey.com This strategy is applicable to the synthesis of chiral this compound from its corresponding β-ketonitrile, 2-furoylacetonitrile. The reaction typically employs a transition metal catalyst, most commonly Ruthenium(II), complexed with a chiral ligand.
The Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly effective for this transformation. semanticscholar.orgresearchgate.net The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope. harvard.edu The mechanism involves an outer-sphere hydrogenation, where the catalyst facilitates the transfer of a hydride from the hydrogen source to the ketone's carbonyl carbon. semanticscholar.org The chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.
While specific studies on the ATH of 2-furoylacetonitrile are not extensively detailed, the high efficiency of Ru(II)-based catalysts for the reduction of a wide array of functionalized ketones, including β-ketoesters and other β-dicarbonyl compounds, suggests its applicability. semanticscholar.orgorganic-chemistry.org The reaction's success depends on the steric and electronic properties of the substrate and the precise catalyst system employed.
Table 1: Representative Catalysts for Asymmetric Transfer Hydrogenation of Ketones
| Catalyst System | Ligands | Hydrogen Source | Typical Substrates |
|---|---|---|---|
| Ru(II)-TsDPEN-arene | (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | HCOOH/NEt₃ or i-PrOH/Base | Aryl ketones |
Lewis Base-Catalyzed Cyanomethylation of Furan-2-carbaldehyde Derivatives
The direct addition of a cyanomethyl group to an aldehyde, known as cyanomethylation, provides a straightforward route to β-hydroxynitriles. For the synthesis of this compound, this involves the reaction of furan-2-carbaldehyde with a suitable cyanomethyl nucleophile. The use of (trimethylsilyl)acetonitrile (TMSCH₂CN) as the cyanide source, activated by a Lewis base catalyst, is a common approach.
Lewis bases such as lithium acetate (AcOLi) can catalyze the smooth addition of TMSCH₂CN to various aldehydes, including furan-2-carbaldehyde derivatives. The Lewis base is thought to activate the carbon-silicon bond in TMSCH₂CN, facilitating the nucleophilic attack of the cyanomethyl anion equivalent onto the carbonyl carbon of the aldehyde. A subsequent workup step hydrolyzes the resulting silylated hydroxyl group to afford the final β-hydroxynitrile product. This method has been successfully used to prepare racemic β-hydroxy nitriles from furan-based aldehydes in good yields.
A typical procedure involves adding (trimethylsilyl)acetonitrile to a solution of the furan-2-carbaldehyde and a catalytic amount (e.g., 10 mol%) of lithium acetate in a solvent like N,N-Dimethylformamide (DMF) at 0°C.
Indirect Synthetic Strategies Involving Furan and Nitrile Precursors
Indirect methods construct the furan ring from acyclic precursors that already contain, or are modified to contain, the necessary hydroxynitrile side chain or its synthetic equivalent.
Nucleophile Addition/Cycloisomerization Sequences Leading to Furan-Substituted Propanenitriles
Tandem reactions that combine a nucleophilic addition with a cycloisomerization step offer an efficient pathway to highly substituted furans. ambeed.com In this strategy, the furan ring is constructed in a one-pot process from acyclic precursors. A common variant is the tandem propargylation-cycloisomerization reaction.
This process typically involves the reaction of a 1,3-dicarbonyl compound (the nucleophile) with a propargylic alcohol or acetate. researchgate.net This initial nucleophilic substitution is followed by a metal-catalyzed cycloisomerization of the resulting intermediate to form the furan ring. Catalysts such as FeCl₃, Cu(OTf)₂, and various gold complexes have proven effective for this transformation. researchgate.netorganic-chemistry.orgyoutube.comwikipedia.org The reaction proceeds under mild conditions and provides a flexible route to a wide variety of substituted furans. researchgate.net While this method directly yields furan derivatives with ester or ketone functionalities, the incorporation of a nitrile-containing nucleophile, such as a β-ketonitrile, would lead to furan-substituted propanenitriles.
Table 2: Catalysts for Tandem Propargylation-Cycloisomerization
| Catalyst | Nucleophile | Electrophile | Key Features |
|---|---|---|---|
| FeCl₃ | 1,3-Dicarbonyl compounds | Propargylic alcohols/acetates | Cost-effective, proceeds under mild conditions without inert atmosphere. ambeed.comresearchgate.net |
| Cu(OTf)₂ | 1,3-Dicarbonyl compounds, Enoxysilanes | Propargylic alcohols/acetates | Bifunctional catalyst, rapid reaction times. organic-chemistry.org |
Cyclization Reactions for the Formation of Hydroxynitrile-Substituted Furan Rings
The Paal-Knorr furan synthesis is a classic and robust method for constructing a furan ring via the acid-catalyzed cyclodehydration of a 1,4-dicarbonyl compound. youtube.comalfa-chemistry.com This strategy can be applied to form a hydroxynitrile-substituted furan ring if a suitable 1,4-diketone precursor bearing the required side chain is available.
The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, forming a cyclic hemiacetal. alfa-chemistry.com Subsequent dehydration leads to the aromatic furan ring. The reaction is versatile and can be carried out with various protic acids (H₂SO₄, HCl), Lewis acids, or dehydrating agents. alfa-chemistry.comnih.gov The primary challenge of this approach lies in the synthesis of the requisite functionalized 1,4-diketone precursor. nih.govnih.gov Modern methods like the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, can be employed to synthesize complex 1,4-diketones that could potentially incorporate a protected hydroxynitrile moiety. nih.govmdpi.com Once the precursor is obtained, the Paal-Knorr cyclization provides a direct pathway to the furan core. alfa-chemistry.com
Multicomponent Reactions and Cascade Processes for Related Furanone and Hydroxynitrile Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. Several MCRs have been developed for the synthesis of furan and furanone scaffolds, which are structurally related to the target compound.
One example involves an FeCl₃-promoted reaction between arylglyoxals, cyclic dicarbonyl compounds, and phenols to generate structurally diverse furan analogues in moderate to good yields. alfa-chemistry.com This method benefits from mild conditions and high atom economy. Another approach is the palladium-catalyzed three-component reaction of ynones, imines, and aryl iodides, which yields fully substituted alkylidene-furan-3(2H)-ones. semanticscholar.org This cascade process involves a sequence of Mannich reaction, oxypalladation, and reductive elimination.
Furthermore, biocatalytic MCRs have been reported. For instance, an immobilized lipase (B570770) (Novozym 435) in conjunction with tributylphosphine as a co-catalyst can synthesize cyano-containing tetrasubstituted furans from benzoylacetonitriles, aldehydes, and benzoyl chlorides. These methods showcase the power of cascade and multicomponent strategies to rapidly assemble complex heterocyclic systems from simple and readily available starting materials.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Furoylacetonitrile |
| Furan-2-carbaldehyde |
| (Trimethylsilyl)acetonitrile |
| Lithium acetate |
| N,N-Dimethylformamide |
| Isopropanol |
| Formic acid |
| Triethylamine |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) |
| Iron(III) chloride (FeCl₃) |
| Copper(II) triflate (Cu(OTf)₂) |
| Benzoylacetonitrile |
| Novozym 435 |
| Tributylphosphine |
| Benzoyl chloride |
| Ynone |
| Imine |
| Aryl iodide |
| Arylglyoxal |
Green Chemistry Principles in the Synthesis of Furanic and Hydroxynitrile Derivatives
Utilization of Renewable Biomass-Derived Feedstocks
A cornerstone of green chemistry in the synthesis of furanic compounds is the replacement of petroleum-based feedstocks with renewable biomass. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is an abundant and sustainable source of carbon. nih.govrsc.org This biomass is primarily composed of cellulose, hemicellulose, and lignin. nih.gov
Through chemical or enzymatic hydrolysis and subsequent dehydration, the carbohydrate fractions of biomass are converted into key furan platform molecules. Hemicellulose, rich in C5 sugars like xylose, is the primary source for furfural (B47365). nih.govnih.gov Cellulose, a polymer of the C6 sugar glucose, is converted into 5-hydroxymethylfurfural (HMF). nih.govresearchgate.net
Furfural and HMF are highly versatile building blocks. nih.govresearchgate.netsciopen.com Their functional groups—an aldehyde and a furan ring—allow for a wide range of chemical transformations to produce value-added chemicals, including the precursors for this compound and its analogs. nih.govencyclopedia.pub This bio-based approach not only reduces reliance on fossil fuels but also provides a pathway to novel chemical structures. sciopen.com The conversion of these platform molecules into a variety of monomers, solvents, and fuel additives is a central focus of modern biorefineries. nih.govsciopen.com
| Biomass Source Category | Primary Carbohydrate Component | Key Furan Derivative | References |
|---|---|---|---|
| Agricultural Residues (e.g., corn stover, sugarcane bagasse, rice straw) | Hemicellulose (Xylose) | Furfural (FF) | nih.govnih.govnih.gov |
| Forestry Waste (e.g., wood chips, sawdust) | Cellulose (Glucose) | 5-Hydroxymethylfurfural (HMF) | nih.govnih.govresearchgate.net |
| Energy Crops (e.g., switchgrass) | Cellulose & Hemicellulose | HMF & Furfural | nih.gov |
Application of Aqueous Media and Environmentally Benign Solvents
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional syntheses of nitriles can involve toxic reagents and harsh conditions. researchgate.net However, green chemistry promotes the use of water and other non-toxic, biodegradable solvents.
Aqueous media are particularly advantageous for biocatalytic processes. For instance, the synthesis of nitriles from aldoximes can be efficiently catalyzed by enzymes known as aldoxime dehydratases (Oxd). researchgate.net These enzymes operate under mild conditions in water, offering a sustainable and cyanide-free alternative to conventional industrial methods. researchgate.net This enzymatic approach is highly selective and minimizes the formation of hazardous byproducts.
In addition to water, other green solvents are being explored. For the conversion of biomass into furan derivatives, biphasic systems combining water with a bio-derived solvent like methyl isobutyl ketone (MIBK) can enhance the yield of HMF by extracting it from the aqueous phase as it is formed, thereby preventing degradation. nih.gov Ionic liquids are also being investigated as both catalysts and solvents for biomass conversion, although their recovery and cost remain challenges to be addressed. frontiersin.org The use of greener alternatives such as 2-methyl tetrahydrofuran (B95107) (2Me-THF), derived from renewable resources, is also gaining traction in organic synthesis. nih.gov
| Reaction Type | Green Solvent/Medium | Key Advantage | References |
|---|---|---|---|
| Enzymatic nitrile synthesis (from aldoximes) | Aqueous Medium | Enzyme compatibility, mild conditions, cyanide-free, reduced waste. | researchgate.net |
| Glucose dehydration to HMF | Aqueous NaCl / MIBK Biphasic System | Improved HMF yield by in-situ extraction, preventing product degradation. | nih.gov |
| Multicomponent reactions for pyrazole synthesis | Aqueous Medium with Surfactant (CTAB) | Environmentally friendly protocol, enabling reactions in water. | mdpi.com |
| Acid-catalyzed cyclopropyl synthesis | 2-Methyltetrahydrofuran (2Me-THF) | Bio-derived, greener alternative to hazardous solvents like THF. | nih.gov |
Development of Eco-Friendly Catalytic Systems and Processes
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of eco-friendly catalysts for synthesizing furanic and hydroxynitrile derivatives focuses on biocatalysts and recyclable heterogeneous catalysts.
Biocatalysts: Enzymes offer unparalleled selectivity and operate under mild temperature and pH conditions in aqueous environments. Aldoxime dehydratases (Oxd), for example, facilitate the green synthesis of a wide range of nitriles from aldoximes, which can be derived from biomass-based aldehydes like furfural. researchgate.net This chemoenzymatic strategy avoids the use of toxic cyanides and harsh reaction conditions typical of traditional nitrile synthesis. researchgate.net
Heterogeneous Catalysts: Solid catalysts are advantageous because they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. researchgate.net For the conversion of biomass-derived sugars into furfural and HMF, various solid acid catalysts are being developed. These include zeolites, ion-exchange resins, and metal oxides, which offer tunable acidity and stability in aqueous media. nih.gov For instance, B-containing hydrotalcites have been shown to effectively catalyze the Knoevenagel condensation to form furan-containing acrylonitrile derivatives under solvent-free conditions, with the catalyst being reusable for multiple cycles. researchgate.net Similarly, non-noble metal catalysts, such as nickel and cobalt nanoparticles supported on N-doped carbon, have shown high activity for the hydrogenation of furfural, a key step in producing various derivatives. frontiersin.org
| Catalyst Type | Catalyst Example | Reaction | Green Advantages | References |
|---|---|---|---|---|
| Biocatalyst (Enzyme) | Aldoxime Dehydratase (Oxd) | Aldoxime dehydration to nitrile | Mild aqueous conditions, high selectivity, cyanide-free. | researchgate.net |
| Heterogeneous Basic Catalyst | Boric acid on hydrotalcite | Knoevenagel condensation of HMF derivatives | Solvent-free conditions, high yields, catalyst is reusable. | researchgate.net |
| Heterogeneous Acid Catalyst | H-ZSM-5 Zeolite | Dehydration of glucose to HMF | Solid, reusable catalyst, potential for continuous processes. | nih.gov |
| Heterogeneous Hydrogenation Catalyst | Ni@NCNTs (Nickel on N-doped carbon nanotubes) | Furfural hydrogenation | Uses non-noble metals, high activity, stable and recyclable. | frontiersin.org |
Reactivity and Transformational Chemistry of 3 Furan 2 Yl 3 Hydroxypropanenitrile
Chemical Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in 3-(Furan-2-yl)-3-hydroxypropanenitrile is positioned adjacent to the furan (B31954) ring, rendering it analogous to a benzylic alcohol. This position influences its reactivity, particularly in derivatization, oxidation, and reduction reactions.
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group can be readily converted into esters and ethers, which are common strategies for protecting the alcohol functionality or introducing new chemical properties.
Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable route. However, care must be taken as the furan ring is known to be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening side reactions.
A milder and often more efficient alternative is the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach proceeds under neutral or slightly basic conditions at room temperature, which is more compatible with the acid-sensitive furan moiety. nih.gov Another effective method involves the acylation of the alcohol using an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Etherification: The conversion of the hydroxyl group to an ether can be accomplished via the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to avoid side reactions. The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for this transformation.
| Reaction Type | Reagents & Conditions | Product Type | Notes |
| Esterification | R-COOH, H+ catalyst (e.g., H2SO4), heat | Ester | Potential for furan degradation under harsh acidic conditions. |
| R-COOH, DCC/EDC, DMAP | Ester | Mild conditions, suitable for acid-sensitive substrates. nih.gov | |
| R-COCl or (R-CO)2O, Pyridine | Ester | Generally high-yielding and rapid reaction. | |
| Etherification | 1. NaH; 2. R-X (alkyl halide) | Ether | Standard Williamson synthesis; requires anhydrous conditions. |
Oxidation and Selective Reduction Pathways of the Hydroxyl Moiety
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-(furan-2-yl)-3-oxopropanenitrile. The position adjacent to the furan ring facilitates this oxidation. A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction scale.
Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (DCM) are effective for this oxidation under relatively mild conditions. rutgers.edu Other modern methods, including the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation, offer excellent yields and high chemoselectivity without the use of heavy metals. beilstein-journals.org These methods are particularly useful as they are performed under non-acidic conditions, preserving the integrity of the furan ring. Photochemical protocols using air as the oxidant have also been developed for benzylic-type alcohols. rsc.org
Reduction: The selective reduction of the secondary hydroxyl group to a methylene (B1212753) group (deoxygenation) to form 3-(furan-2-yl)propanenitrile (B2475083) is a more challenging transformation. Direct reduction of alcohols is generally not feasible. rutgers.edu A common strategy involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Subsequently, the resulting tosylate can be reduced to the alkane using a hydride source like lithium aluminum hydride (LiAlH4). organic-chemistry.org
| Transformation | Reagents & Conditions | Product | Key Feature |
| Oxidation | PCC or PDC in DCM | 3-(Furan-2-yl)-3-oxopropanenitrile | Standard, reliable methods. rutgers.edu |
| DMSO, (COCl)2, Et3N (Swern) | 3-(Furan-2-yl)-3-oxopropanenitrile | Mild, non-metallic, high yield. | |
| Dess-Martin Periodinane (DMP) | 3-(Furan-2-yl)-3-oxopropanenitrile | Mild conditions, avoids over-oxidation. beilstein-journals.org | |
| Reduction | 1. TsCl, Pyridine; 2. LiAlH4 | 3-(Furan-2-yl)propanenitrile | Two-step deoxygenation via tosylate intermediate. rutgers.eduorganic-chemistry.org |
Chemical Transformations Involving the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other nitrogen- and oxygen-containing functionalities, or it can participate directly in cycloaddition reactions.
Hydrolysis and Derivatization to Carboxylic Acids, Esters, and Amides
Hydrolysis to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 3-(furan-2-yl)-3-hydroxypropanoic acid. This transformation can be achieved under either acidic or basic conditions by heating the nitrile under reflux with an aqueous solution of a strong acid (e.g., HCl, H2SO4) or a strong base (e.g., NaOH, KOH). chemguide.co.uklibretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: Heating with aqueous acid first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis: Heating with aqueous alkali yields the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate work-up step. libretexts.org
Biocatalytic methods using nitrilase enzymes have also been shown to convert β-hydroxynitriles into the corresponding β-hydroxy carboxylic acids under mild, environmentally friendly conditions. organic-chemistry.org
Conversion to Amides: The partial hydrolysis of the nitrile to the corresponding primary amide, 3-(furan-2-yl)-3-hydroxypropanamide, can be achieved under more controlled conditions. commonorganicchemistry.comchemistrysteps.com Treating the nitrile with alkaline hydrogen peroxide is a common and effective method for this conversion. commonorganicchemistry.com Additionally, certain enzymatic systems, particularly those containing nitrile hydratase activity, can selectively hydrate (B1144303) nitriles to amides. researchgate.net
Conversion to Esters: While nitriles are not directly converted to esters in a single step, they can be transformed into esters via the corresponding carboxylic acid. After hydrolysis of the nitrile to 3-(furan-2-yl)-3-hydroxypropanoic acid, standard esterification procedures, as described in section 3.1.1, can be applied to produce the desired ester.
Chemoselective Reduction of the Nitrile Functionality
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed. wikipedia.org
Reduction to Primary Amines: The conversion of the nitrile to a primary amine, 3-(furan-2-yl)-3-hydroxypropan-1-amine, is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent will readily reduce the nitrile. Catalytic hydrogenation is another widely used industrial method, often employing catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere. wikipedia.org However, high-pressure hydrogenation may also reduce the furan ring. nih.gov Milder and more chemoselective reagents, such as borane (B79455) complexes (e.g., borane-THF, diisopropylaminoborane), are often preferred to avoid unwanted reactions with the hydroxyl group or the furan ring. nih.govorganic-chemistry.orgorganic-chemistry.org
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, yielding 3-(furan-2-yl)-3-hydroxypropanal, can be accomplished using specific hydride reagents that deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) and is followed by an aqueous workup, which hydrolyzes the intermediate imine to the aldehyde. wikipedia.org
Cycloaddition Reactions and Other Nitrile-Mediated Transformations
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. The most prominent example is the reaction with azides to form tetrazoles. researchgate.net
Tetrazole Synthesis: The reaction of this compound with an azide (B81097) source, typically sodium azide (NaN3), in the presence of a Lewis acid (e.g., ZnCl2, AlCl3) or a Brønsted acid (e.g., NH4Cl), leads to the formation of 5-(2-(furan-2-yl)-2-hydroxyethyl)-1H-tetrazole. rsc.orgorganic-chemistry.orgyoutube.com This [3+2] cycloaddition is a powerful method for creating the highly stable, aromatic tetrazole ring, which is considered a bioisostere of a carboxylic acid in medicinal chemistry. youtube.com The reaction often requires heating in a polar aprotic solvent like DMF. tandfonline.comthieme-connect.com
Other Cycloadditions: While the formation of tetrazoles is the most common cycloaddition for nitriles, other 1,3-dipoles can also react. For instance, nitrile ylides, often generated in situ, can undergo [3+2] cycloaddition with nitriles to form five-membered N-heterocycles, although this is more common with activated nitriles. nih.govresearchgate.net
| Transformation | Reagents & Conditions | Product Class | Key Feature |
| Hydrolysis | H3O+, heat or 1. NaOH, heat; 2. H3O+ | Carboxylic Acid | Complete hydrolysis of the nitrile group. chemguide.co.uk |
| Partial Hydrolysis | H2O2, NaOH | Primary Amide | Selective conversion to the amide. commonorganicchemistry.com |
| Reduction to Amine | LiAlH4 or H2/Catalyst | Primary Amine | Complete reduction of the nitrile. wikipedia.org |
| Reduction to Aldehyde | 1. DIBAL-H, -78 °C; 2. H2O | Aldehyde | Partial reduction stops at the aldehyde stage. wikipedia.org |
| [3+2] Cycloaddition | NaN3, Lewis/Brønsted Acid, heat | Tetrazole | Forms a stable, aromatic heterocyclic ring. organic-chemistry.orgyoutube.com |
Reactivity of the Furan Ring in this compound
The furan ring in this compound is an electron-rich aromatic system that dictates a significant portion of the molecule's reactivity. Its chemistry is characterized by a susceptibility to hydrogenation, electrophilic attack, cycloaddition reactions, and oxidation, often leading to a loss of aromaticity.
Hydrogenation of the Furan Ring to Tetrahydrofuran Derivatives
The furan moiety is readily hydrogenated to the corresponding tetrahydrofuran derivative under various catalytic conditions. This transformation is a common strategy in organic synthesis to convert the planar, aromatic furan into a more flexible, saturated five-membered ether. The hydrogenation of furfural (B47365), a closely related compound, has been extensively studied and can proceed to form furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran, depending on the catalyst and reaction conditions.
For this compound, catalytic hydrogenation is expected to saturate the furan ring to yield 3-(tetrahydrofuran-2-yl)-3-hydroxypropanenitrile. A variety of catalysts, including both noble and non-noble metals, are effective for this transformation.
Table 1: Representative Catalytic Systems for Furan Hydrogenation
| Catalyst System | Substrate Example | Product(s) | Key Observations |
| Pd/C | Furfural | Tetrahydrofurfuryl alcohol | Polar solvents can favor the hydrogenation of the furan ring. rsc.org |
| Ni-based catalysts | Furfural | Tetrahydrofurfuryl alcohol, 2-methyltetrahydrofuran | Product distribution can be controlled by catalyst composition and reaction conditions. |
| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | Efficient and selective under mild conditions. nih.gov |
The chemoselective reduction of the furan ring in the presence of other reducible functional groups, such as the nitrile, can be challenging. The choice of catalyst and reaction parameters is crucial to avoid over-reduction or side reactions. nih.gov
Electrophilic Aromatic Substitution on the Furan Nucleus
The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom. acs.orgnih.gov Electrophilic attack occurs preferentially at the C-2 (or α) position. In 2-substituted furans like this compound, the substitution is directed to the vacant C-5 position. youtube.com
The substituent at the C-2 position, a hydroxypropanenitrile group, is generally considered to be electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, substitution at the C-5 position is still anticipated. Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination would be expected to yield the 5-halo derivative.
Nitration: Introduction of a nitro group at the C-5 position.
Friedel-Crafts Acylation: Acylation to introduce a ketone functionality at the C-5 position.
The stability of the intermediate carbocation (sigma complex) is key to the regioselectivity. Attack at the C-5 position allows for resonance stabilization of the positive charge across the furan ring, including the oxygen atom. nih.gov
Table 2: Regioselectivity in Electrophilic Substitution of Furans
| Reaction | Substrate | Reagent | Major Product | Reference |
| Bromination | Furan | Br₂ in dioxane | 2-Bromofuran | acs.orgnih.gov |
| Nitration | Furan | Nitric acid/acetic anhydride | 2-Nitrofuran | researchgate.net |
| Formylation | Furan | Vilsmeier-Haack reagent | Furfural | researchgate.net |
Cycloaddition Chemistry of Furan Derivatives
The furan ring can participate as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov This reactivity is often exploited to construct complex polycyclic systems. However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts, and the Diels-Alder reaction is often reversible. st-andrews.ac.uk
The reactivity of the furan ring as a diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. For this compound, the substituent at C-2 may influence the facility of the cycloaddition. The reaction typically proceeds with electron-deficient dienophiles. Both intermolecular and intramolecular Diels-Alder reactions involving furan are well-documented. youtube.comresearchgate.net
Furans can also participate in other types of cycloadditions, such as [3+2] cycloadditions with azomethine ylides to form bicyclic adducts. nih.gov
Table 3: Examples of Cycloaddition Reactions with Furan Derivatives
| Reaction Type | Furan Derivative | Reaction Partner | Product Type | Key Features |
| [4+2] Diels-Alder | Furan | Maleic anhydride | Exo/Endo adduct | Reversible; often requires high pressure or Lewis acid catalysis. nih.gov |
| Intramolecular [4+2] Diels-Alder | Amine-tethered furan | Maleic anhydride | Furo[2,3-f]isoindole derivative | The intramolecular nature increases the effective molarity and promotes the reaction. researchgate.net |
| [4+2] Cycloaddition | 2-Furylquinolines | Singlet Oxygen (¹O₂) | Endoperoxide | Leads to oxidative decomposition. organic-chemistry.org |
| [3+2] Cycloaddition | Furanone derivatives | Azomethine ylides | Furo[3,4-c]pyrrolidinones | Highly stereocontrolled formation of bicyclic adducts. nih.gov |
Reactions with Oxidizing Agents, including Hydroxyl Radicals
The furan ring is sensitive to a variety of oxidizing agents. Oxidation can lead to ring-opening products, ring expansion (the Achmatowicz rearrangement), or the formation of other functionalized heterocycles. st-andrews.ac.uknih.gov The secondary alcohol of the 3-hydroxypropanenitrile moiety is also susceptible to oxidation.
N-Bromosuccinimide (NBS) is a reagent known for both allylic bromination and the oxidation of alcohols. masterorganicchemistry.comresearchgate.net In a study on a similar compound, 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, treatment with NBS led to oxidative dearomatization of the furan ring. acs.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the complete oxidative cleavage of the furan ring to yield carboxylic acids. organic-chemistry.org
The reaction of furans with hydroxyl radicals (•OH) is also of interest, particularly in the context of atmospheric chemistry and advanced oxidation processes. These reactions typically proceed via the addition of the hydroxyl radical to the furan ring.
Table 4: Oxidation Reactions of Furan Derivatives
| Oxidizing Agent | Substrate Type | Product Type | Reaction Name/Type |
| NBS in aqueous solvent | Furfuryl alcohols | Pyranones | Achmatowicz rearrangement |
| NBS | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Dearomatized products | Oxidative Dearomatization acs.org |
| KMnO₄ | Furan-functionalized terpyridine | Carboxylic acid derivative | Oxidative Cleavage organic-chemistry.org |
| Singlet Oxygen (¹O₂) | 2-Furylquinolines | Endoperoxide, leading to lactams and carboxylic acids | [4+2] Cycloaddition/Decomposition organic-chemistry.org |
Interplay of Functional Groups: Cascade and Tandem Reactions Facilitated by the this compound Structure
The presence of three distinct functional groups—furan, hydroxyl, and nitrile—in close proximity within this compound provides opportunities for complex cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity.
The cyanohydrin moiety is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations can potentially trigger subsequent intramolecular reactions. For example, hydrolysis of the nitrile to a carboxylic acid could be followed by an acid-catalyzed intramolecular cyclization involving the furan ring or the hydroxyl group.
Palladium-catalyzed multicomponent cascade reactions have been developed for 3-hydroxypropionitrile (B137533) derivatives, demonstrating the potential for complex transformations involving the C-C and C-O bonds of this structural unit. Furthermore, tandem reactions combining multicomponent reactions like the Ugi reaction with intramolecular Diels-Alder cycloadditions have been demonstrated for vinylfuran derivatives, showcasing the potential for intricate one-pot syntheses. An intramolecular cyclization involving the furan ring could be envisioned following a transformation of the nitrile or hydroxyl group.
Table 5: Potential Cascade/Tandem Reactions
| Initial Transformation | Potential Subsequent Reaction | Resulting Structure Type |
| Nitrile Hydrolysis (to COOH) | Intramolecular Friedel-Crafts acylation onto the furan ring | Bicyclic furanone derivative |
| Nitrile Reduction (to CH₂NH₂) | Intramolecular cyclization with the furan ring (Pictet-Spengler type) | Furo-fused nitrogen heterocycle |
| Hydroxyl Group Activation/Displacement | Intramolecular nucleophilic attack by the furan ring | Cyclized product |
| Furan Ring Oxidation/Rearrangement | Intramolecular cyclization involving the side chain | Spirocyclic or fused heterocyclic systems |
Stereochemical Aspects in the Synthesis and Transformations of 3 Furan 2 Yl 3 Hydroxypropanenitrile
Enantioselective Synthesis Strategies for 3-(Furan-2-yl)-3-hydroxypropanenitrile
The creation of a single enantiomer of this compound can be approached through two primary strategies: direct asymmetric synthesis from the prochiral starting material, furan-2-carbaldehyde, or the resolution of a racemic mixture of the final product. Both chiral catalysis and biocatalysis have proven to be powerful tools for achieving high levels of enantioselectivity.
The asymmetric addition of a cyanide source to an aldehyde, known as a cyanohydrin reaction, is one of the most fundamental methods for creating chiral α-hydroxynitriles. For β-hydroxynitriles like the title compound, analogous strategies involving the addition of acetonitrile (B52724) anions to aldehydes are employed. Chiral metal complexes have been extensively developed to catalyze such transformations with high enantioselectivity. doi.org
Effective catalysts for these reactions often feature a chiral ligand coordinated to a metal center, creating a defined chiral environment around the active site. Many of the most successful catalysts operate through a cooperative or bimetallic mechanism, where the complex simultaneously activates both the aldehyde electrophile and the cyanide nucleophile. doi.org For instance, chiral metal-salen complexes, particularly those involving titanium or aluminum, have been shown to be highly effective. researchgate.netnih.gov In these systems, one metal center can act as a Lewis acid, coordinating to the carbonyl oxygen of the furan-2-carbaldehyde to increase its electrophilicity. Simultaneously, another part of the catalyst or a second metal center can associate with the cyanide source, delivering it to one specific prochiral face of the activated aldehyde. nih.gov
Research on electron-rich aromatic aldehydes, which are electronically similar to furan-2-carbaldehyde, has demonstrated that high enantiomeric excesses (ee) can be achieved. The choice of cyanide source (e.g., KCN, TMSCN), anhydride (B1165640) (if preparing cyanohydrin esters), and solvent can significantly impact both the reaction rate and the level of asymmetric induction. researchgate.net
| Aldehyde Substrate | Anhydride | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Acetic Anhydride | 2 | 95 | 92 | researchgate.net |
| Benzaldehyde | Propionic Anhydride | 2 | 94 | 94 | researchgate.net |
| 2-Naphthaldehyde | Acetic Anhydride | 2 | 91 | 96 | researchgate.net |
| Furan-2-carbaldehyde | Acetic Anhydride | 2 | N/A (Expected High) | N/A (Expected High) | researchgate.net |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. scispace.com For the synthesis of chiral hydroxynitriles, two main enzymatic strategies are employed: direct asymmetric synthesis using hydroxynitrile lyases (HNLs) and kinetic resolution of a racemic mixture using enzymes like lipases. researchgate.netresearchgate.net
HNLs catalyze the enantioselective addition of hydrogen cyanide to aldehydes or ketones. scholaris.ca Both (R)-selective and (S)-selective HNLs are readily available, allowing for the synthesis of either enantiomer of the desired cyanohydrin. researchgate.net It has been demonstrated that furylic substrates, such as furan-2-carbaldehyde, can be effectively converted by HNLs from Hevea brasiliensis (HbHNL) and Prunus amygdalus (PaHNL), making this a direct and powerful route to enantiopure this compound. researchgate.net
Alternatively, kinetic resolution can be used to separate the enantiomers of a pre-synthesized racemic mixture of this compound. This process relies on an enzyme that selectively reacts with one enantiomer faster than the other. Lipases are commonly used for this purpose, catalyzing the transesterification of the hydroxyl group in the presence of an acyl donor (e.g., vinyl acetate). scispace.comlibretexts.org For example, in the kinetic resolution of the closely related 3-hydroxy-3-phenylpropanenitrile, lipase (B570770) from Pseudomonas fluorescens selectively acylates one enantiomer, allowing the unreacted enantiomer (the (S)-alcohol) and the acylated product (the (R)-ester) to be separated. scispace.comlibretexts.orgorganic-chemistry.org This methodology is directly applicable to the furan-containing analogue. The efficiency of the resolution is often enhanced by immobilizing the enzyme and optimizing the solvent system. scispace.comorganic-chemistry.org
| Strategy | Enzyme (Example) | Substrate | Outcome | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Hydroxynitrile Lyase (HNL) | Furan-2-carbaldehyde + HCN | Enantiopure (R)- or (S)-Hydroxynitrile | Often >99% ee | researchgate.netuvic.ca |
| Kinetic Resolution | Lipase from P. fluorescens | Racemic 3-hydroxy-3-phenylpropanenitrile | (S)-Alcohol and (R)-Acetate | Up to 79.5% ee (product) | scispace.comlibretexts.org |
| Kinetic Resolution | Lipase AK | Racemic secondary furan-containing alcohols | Enantioenriched alcohol and ester | High e.e. reported | msu.edu |
Advanced Applications and Future Research Directions of 3 Furan 2 Yl 3 Hydroxypropanenitrile
Role as a Versatile Synthetic Intermediate
The unique combination of functional groups in 3-(Furan-2-yl)-3-hydroxypropanenitrile makes it an important precursor in the synthesis of a wide array of chemical products. The furan (B31954) core is a key structural motif in numerous natural products and pharmaceuticals, while the hydroxyl and nitrile groups offer multiple pathways for chemical transformation and polymerization. nih.gov
Building Block for Complex Organic Architectures
The strategic importance of molecular building blocks in creating complex, functional molecular systems is a central theme in modern materials science and organic synthesis. semanticscholar.org this compound serves as an exemplary building block due to its inherent functionality. The furan ring can participate in various cycloaddition and ring-opening reactions, while the hydroxyl and nitrile groups are amenable to a wide range of transformations, such as oxidation, reduction, and addition reactions. This allows for its incorporation into larger, more intricate molecular frameworks. Synthetic chemists utilize such modular building blocks to construct a diverse library of molecules for materials construction and other advanced applications. semanticscholar.org The versatility of furan-based compounds, in general, makes them indispensable tools for preparing a variety of useful products, including complex natural compounds. nih.gov
Precursor in the Development of Fine Chemicals and Pharmaceutical Intermediates
The furan nucleus is a prominent scaffold in medicinal chemistry, appearing in a variety of approved drugs and biologically active molecules. nih.govresearchgate.net This establishes furan-containing compounds like this compound as significant intermediates for the pharmaceutical industry. The furan ring is a component of drugs used to treat conditions ranging from gastric ulcers to high blood pressure. nih.gov Furthermore, the combination of furan and other heterocyclic moieties, such as thiazole, has been explored to generate novel compounds with enhanced pharmacological properties, including anticancer activity. researchgate.net The development of synthetic routes to furan derivatives is a major focus for many research groups, driven by their potential in drug discovery. nih.gov
Below is a table of prominent pharmaceutical products that contain the furan scaffold, illustrating the importance of furan-based intermediates.
| Drug Name | Therapeutic Class | Furan Ring Function |
| Ranitidine nih.gov | Histamine H₂-receptor antagonist | Core structural component |
| Furosemide nih.gov | Loop diuretic | Essential part of the pharmacophore |
| Nitazoxanide researchgate.net | Antiparasitic agent | Key heterocyclic moiety |
| Dantrolene researchgate.net | Muscle relaxant | Integral to molecular structure |
| Nitrofurantoin researchgate.net | Antibiotic | Functional part of the molecule |
Contribution to the Synthesis of Advanced Materials and Polymers
Furan derivatives are recognized as strategic platform chemicals, particularly those derived from renewable biomass resources. researchgate.netmdpi.commdpi.com They are key precursors in the production of innovative biochemicals, monomers, surfactants, solvents, and adhesives. mdpi.com this compound can serve as a precursor to valuable monomers for sustainable polymers. For instance, the furan ring is the foundational component of 2,5-furandicarboxylic acid (FDCA), which is considered a leading bio-based substitute for the fossil-derived monomer terephthalic acid. mdpi.commdpi.com FDCA is used to produce polyethylene furanoate (PEF), a polymer with more advantageous mechanical and thermal properties than conventional PET. mdpi.com The ability to convert furan compounds into such monomers highlights their critical role in the development of next-generation, sustainable materials.
Methodological Advancements in Synthesis
The growing demand for furan-based compounds has spurred significant research into improving their synthetic efficiency, selectivity, and sustainability. Innovations in catalysis and process engineering are paving the way for more effective production methods.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis and functionalization of furans are often challenging due to the high reactivity of the furan ring, which can lead to the formation of by-products. researchgate.net Consequently, a major focus of current research is the development of sophisticated catalytic systems that can precisely control these transformations. The properties of the catalyst, whether homogeneous or heterogeneous, are critical for developing sustainable and feasible processes involving furanic compounds. mdpi.com Researchers are exploring a variety of catalytic strategies to improve yields and selectivity in reactions such as hydrogenation, oxidation, and etherification. researchgate.netmdpi.com
The table below summarizes some of the novel catalytic systems being investigated for the synthesis and conversion of furan derivatives.
| Catalytic System | Application | Key Advantages |
| Co- and Pt-doped ZSM-5 researchgate.net | One-pot conversion of furfural (B47365) to γ-valerolactone (GVL) | High yield without external H₂; enhanced Lewis and weak acid sites. researchgate.net |
| Gold (Au) on Carbon mdpi.com | Oxidation of 5-hydroxymethylfurfural (HMF) to FDCA | Polymeric stabilizers (e.g., PVA) allow for the formation of smaller, more active Au nanoparticles. mdpi.com |
| Ni-doped Mo Carbide mdpi.com | Furfural hydrogenation to 2-methylfuran (2-MF) | High activity and selectivity, with carbon-supported versions showing superior performance. researchgate.netmdpi.com |
| Metal-free Catalysis researchgate.net | Formation of furan precursors from aldoses | Operates at low temperatures in aqueous solutions. researchgate.net |
Development of Continuous Flow Chemistry and High-Throughput Synthesis Methodologies
Continuous flow technology represents a paradigm shift in chemical synthesis, offering significant advantages over traditional batch processing. purdue.edu This approach provides enhanced heat and mass transfer, leading to more efficient, scalable, and safer synthetic routes. purdue.edu For the synthesis of intermediates like this compound, flow chemistry can be particularly beneficial. It allows for the safe handling of hazardous reagents by generating them in small volumes for immediate consumption and enables access to reaction conditions that are difficult or impossible to achieve in batch reactors. d-nb.infoflinders.edu.au
High-throughput experimentation (HTE) complements flow chemistry by enabling the rapid screening and optimization of reaction conditions. purdue.edu By exploring hundreds of unique reaction parameters in a very short time, HTE accelerates the discovery of novel and efficient synthetic transformations. purdue.edu The integration of automation and process analytical technology with continuous flow systems facilitates not only rapid optimization but also automated scale-up synthesis. rsc.org These methodologies are transforming the synthesis of active pharmaceutical ingredients, natural products, and commodity chemicals, and their application to the production of furan-based intermediates promises to enhance efficiency and unlock new chemical possibilities. flinders.edu.aursc.org
Integration with Sustainable Chemistry Initiatives
The production and application of this compound are increasingly being viewed through the lens of sustainable chemistry. This perspective emphasizes the development of products and processes that reduce or eliminate the use and generation of hazardous substances. For furan derivatives, this involves leveraging renewable feedstocks and designing efficient, low-waste synthetic pathways.
Contribution to Circular Economy Principles through Biomass Valorization
The synthesis of this compound is intrinsically linked to the principles of a circular economy through the process of biomass valorization. A circular economy aims to minimize waste and make the most of resources, a goal that aligns with using renewable biomass as a primary feedstock.
Biomass valorization is the process of converting low-value biomass waste into higher-value products. mdpi.com Lignocellulosic biomass, which includes agricultural residues (like corn stover and sugarcane bagasse), forestry waste, and dedicated energy crops, is a plentiful and renewable resource. mdpi.comscispace.com This non-edible biomass is the primary source for producing furan-based platform chemicals. mdpi.com
The key intermediate for synthesizing this compound is furfural. Furfural is produced via the acid-catalyzed dehydration of C5 sugars (like xylose) found in the hemicellulose fraction of lignocellulosic biomass. nih.govresearchgate.net This process transforms agricultural waste into a versatile chemical building block. nih.gov The subsequent conversion of furfural into this compound represents a significant step up in the value chain, turning a simple platform molecule derived from waste into a more complex and functionalized compound. This pathway exemplifies the core tenets of a circular economy by:
Utilizing Waste as a Resource: It transforms agricultural and forestry residues, which might otherwise be burned or landfilled, into a valuable chemical feedstock. mdpi.com
Promoting Renewable Materials: It reduces reliance on finite petrochemical resources by using renewable biomass as the starting point for chemical synthesis. frontiersin.org
Creating Value-Added Products: It enables the production of specialized chemicals, contributing to a bio-based economy.
The table below details various biomass sources that can be utilized for the production of furfural, the essential precursor to this compound.
| Biomass Feedstock | Hemicellulose Component | Potential for Furfural Production |
| Corn Stover | Xylan | High |
| Sugarcane Bagasse | Xylan | High |
| Wheat Straw | Xylan | Moderate to High |
| Hardwoods (e.g., Birch) | Xylan | High |
| Softwoods (e.g., Pine) | Xylan, Mannan | Moderate |
| Switchgrass | Xylan | Moderate |
This interactive table provides examples of lignocellulosic biomass that serve as renewable feedstocks for furfural, highlighting the foundation of a bio-based circular economy.
Strategies for Atom Economy and Waste Reduction in Chemical Processes
A central goal of green chemistry is to design chemical syntheses that are as efficient as possible, thereby minimizing waste. Atom economy is a key metric for evaluating this efficiency. wordpress.com It measures the proportion of reactant atoms that are incorporated into the desired final product. instituteofsustainabilitystudies.comskpharmteco.com Processes with high atom economy are inherently less wasteful and more sustainable. monash.edu
The synthesis of this compound from furfural is typically a cyanation reaction, which can be designed to have a high atom economy. The most direct route is the addition of a cyanide source across the aldehyde group of furfural. Addition reactions are, by nature, highly atom-economical as they involve the combination of two or more molecules to form a single, larger product with no other atoms being produced as by-products. scranton.edu
Strategies to maximize atom economy and reduce waste in the production of this compound include:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice can significantly impact efficiency and waste generation. The use of green solvents, particularly those derived from biomass (e.g., gamma-Valerolactone), can further enhance the sustainability profile of the synthesis. researchgate.net
One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor (a "one-pot" process) avoids the need for intermediate separation and purification steps, which are often major sources of solvent and energy waste.
The following table compares the theoretical maximum atom economy for different classes of chemical reactions, illustrating the inherent efficiency of the addition pathway used to synthesize furan-based cyanohydrins.
| Reaction Type | General Transformation | By-products Formed | Theoretical Max. Atom Economy |
| Addition | A + B → C | None | 100% |
| Substitution | A-B + C → A-C + B | Yes | < 100% |
| Elimination | A-B → A + B | Yes | < 100% |
| Rearrangement | A → B | None | 100% |
This interactive table demonstrates that addition and rearrangement reactions offer the highest potential atom economy, making them ideal choices for sustainable chemical synthesis.
By focusing on biomass valorization and principles like atom economy, the lifecycle of this compound can be integrated into a sustainable and circular economic model, reducing environmental impact and enhancing resource efficiency. instituteofsustainabilitystudies.commonash.edu
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Furan-2-yl)-3-hydroxypropanenitrile?
Methodological Answer: Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, DMF is often used as a solvent in furan-containing reactions due to its polar aprotic nature, which stabilizes intermediates (e.g., in pyrazoline synthesis via hydrazine derivatives) . Reflux times (e.g., 2 hours) and post-reaction workup (e.g., ethanol-acetic acid recrystallization) can influence yield and purity. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- NMR: Analyze the -NMR spectrum for furan protons (δ 6.2–7.4 ppm) and the nitrile group (non-protonic, but adjacent hydroxy protons may show coupling). -NMR should confirm the nitrile carbon (δ ~115–120 ppm) and furan carbons.
- IR: Look for O–H stretching (3200–3600 cm), nitrile C≡N (2200–2250 cm), and furan C–O–C (≈1250 cm). Compare with CRC Handbook data for structurally related compounds (e.g., 3-(2-Furanyl)-2-propenal) .
Advanced Research Questions
Q. How can computational methods (DFT) predict the reactivity of this compound in nucleophilic additions?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, Becke’s 1993 study highlights the importance of exact exchange terms in thermochemical accuracy for systems with conjugated π-electrons (e.g., furan rings) . Validate computational predictions with experimental kinetics (e.g., monitoring nitrile reactivity via -NMR or UV-Vis).
Q. How should researchers address contradictions in reported synthetic yields for furan-derived nitriles?
Methodological Answer: Discrepancies in yields may arise from variations in:
- Catalyst selection: Lewis acids (e.g., ZnCl) vs. organocatalysts.
- Purification methods: Column chromatography vs. recrystallization (e.g., ethanol-acetic acid mixtures improve purity but reduce yield) .
- Analytical validation: Cross-check purity via HPLC (e.g., >95% purity thresholds) and elemental analysis. Document detailed protocols to ensure reproducibility.
Q. What strategies can be used to study the compound’s stability under different pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- pH-dependent studies: Use buffered solutions (pH 3–10) and track nitrile hydrolysis to amides or carboxylic acids. Reference PubChem data for structurally similar aldehydes (e.g., 2-(4-Nitrophenyl)-3-hydroxypropenal) to predict degradation pathways .
Data Analysis and Experimental Design
Q. How can researchers integrate experimental and computational data to propose reaction mechanisms involving this compound?
Methodological Answer:
- Mechanistic modeling: Use DFT to calculate activation energies for proposed intermediates (e.g., enolates or furan-oxygen-stabilized carbocations).
- Isotopic labeling: Introduce or labels to track oxygen or carbon migration during reactions.
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
Q. What are the best practices for characterizing byproducts in the synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
